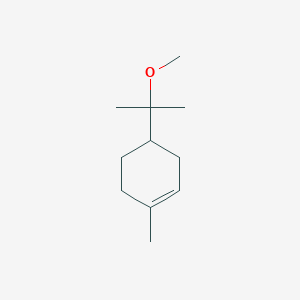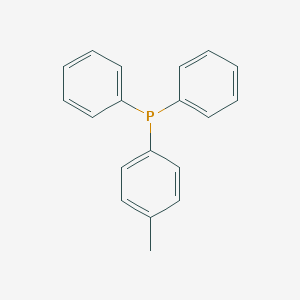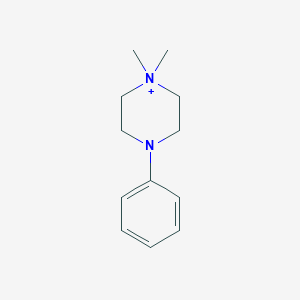
Dimethylphenylpiperazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylphenylpiperazinium (DMPP) is a chemical compound that belongs to the class of piperazinium compounds. It is a potent nicotinic acetylcholine receptor (nAChR) agonist that is widely used in scientific research applications. DMPP is a synthetic compound that mimics the effects of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Aplicaciones Científicas De Investigación
Nicotinic Receptor-Mediated Effects
Dimethylphenylpiperazinium (DMPP) is known for its role in nicotinic receptor-mediated effects. For instance, DMPP evokes noradrenaline release from human neuroblastoma SH‐SY5Y cells, indicating the presence of nicotinic receptors linked to noradrenaline release. This release is enhanced by L-type calcium agonists and inhibited by specific blockers, suggesting the involvement of L-type calcium channels in this process (Vaughan et al., 1993). Additionally, DMPP has been observed to potentiate the contractile response of rat isolated vas deferens to norepinephrine while decreasing the response to tyramine, due to its inhibition of the uptake of these amines into adrenergic nerve terminals (Jayasundar & Vohra, 1977).
Ganglionic Stimulation and Blocking Actions
DMPP acts as a ganglionic stimulant, exhibiting actions like stimulating the superior cervical ganglion and causing contraction of the nictitating membrane. Under certain conditions, it also shows a blocking action, such as inhibiting peristalsis in the isolated guinea-pig ileum and blocking responses in the rat diaphragm and cat gastrocnemius stimulated through motor nerves (Ling, 1959). Moreover, DMPP blocks the transmission of preganglionic nerve impulses at the superior cervical ganglion of cats, with its action being augmented by acetylcholine (Leach, 1957).
Dopamine and Serotonin Release
DMPP increases the release of dopamine (DA) and serotonin (5-HT) from rat striatal and hippocampal slices. This dual effect is observed in the release of DA at lower DMPP concentrations, where part of the response is inhibited by nicotinic antagonists and the other part by dopamine uptake inhibitors. In contrast, the DMPP-evoked 5-HT release is inhibited only by selective uptake inhibitors (Szász et al., 2005).
Research Tool in Pharmacological Studies
DMPP is utilized as a selective ganglionic stimulant in research, particularly for stimulating nicotinic acetylcholine receptors on sympathetic ganglia, chromaffin cells of the adrenal medulla, and parasympathetic ganglia, with minimal effect on muscle nicotinic acetylcholine receptors at the neuromuscular junction (Hancock, 2008).
Impact on Hemorrhagic Shock
In a rat model of hemorrhagic shock, intravenous injection of DMPP led to a dose-dependent reversal of the shock condition. This was associated with the mobilization of residual blood and improvement in blood flow, particularly at the carotid level, suggesting potential implications for understanding the pathophysiology and first-aid management of shock (Guarini et al., 1992).
Involvement in Neurotransmitter Release and Ganglionic Function
Further studies highlight DMPP's role in neurotransmitter release and modulation of ganglionic function. Its effects on the release of acetylcholine and the modulation of ganglionic responses provide deeper insights into the cholinergic system and neural transmission (Brownlee & Johnson, 1965), (Horwitz & Perlman, 1984).
Propiedades
Número CAS |
114-28-3 |
|---|---|
Nombre del producto |
Dimethylphenylpiperazinium |
Fórmula molecular |
C12H19N2+ |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
1,1-dimethyl-4-phenylpiperazin-1-ium |
InChI |
InChI=1S/C12H19N2/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1 |
Clave InChI |
MKGIQRNAGSSHRV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C |
SMILES canónico |
C[N+]1(CCN(CC1)C2=CC=CC=C2)C |
Otros números CAS |
114-28-3 |
Sinónimos |
1,1 Dimethyl 4 phenylpiperazine Iodide 1,1-Dimethyl-4-phenylpiperazine Iodide Dimethylphenylpiperazinium Dimethylphenylpiperazinium Iodide DMPP Iodide, 1,1-Dimethyl-4-phenylpiperazine Iodide, Dimethylphenylpiperazinium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
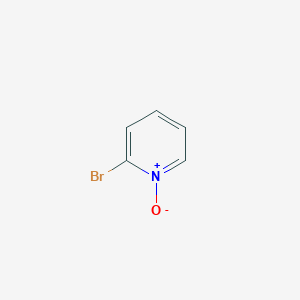

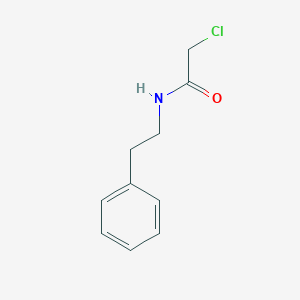
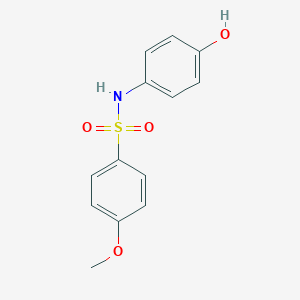
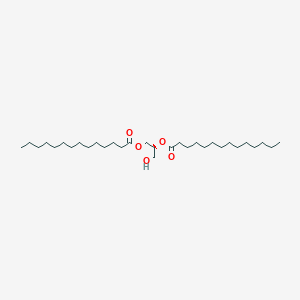


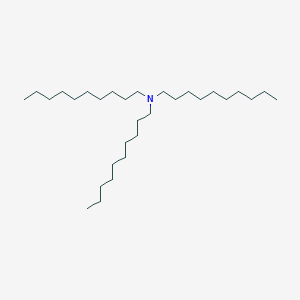
![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)

